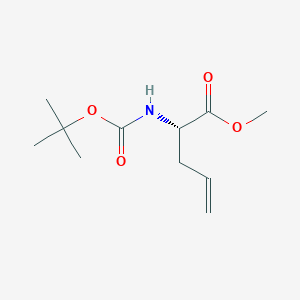

(S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate

Description

IUPAC Nomenclature and Stereochemical Configuration

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is methyl (2S)-2-[(tert-butoxycarbonyl)amino]-4-pentenoate. This designation clearly indicates the stereochemical configuration at the second carbon position, which adopts the S configuration according to the Cahn-Ingold-Prelog priority rules. The compound possesses the molecular formula C₁₁H₁₉NO₄ with a molecular weight of 229.27 grams per mole. The stereochemical descriptor (2S) specifies the absolute configuration at the chiral center, distinguishing this enantiomer from its (2R) counterpart.

The Chemical Abstracts Service registry number for this compound is 89985-87-5, providing a unique identifier within chemical databases. The stereochemical configuration plays a crucial role in determining the compound's biological activity and synthetic utility. The S configuration at the alpha carbon corresponds to the naturally occurring L-amino acid stereochemistry, making this compound particularly valuable for the synthesis of biologically relevant peptides and pharmaceutical intermediates. The absolute stereochemistry has been confirmed through various analytical techniques and comparison with known standards.

The compound features multiple functional groups that contribute to its chemical reactivity and synthetic versatility. The tert-butoxycarbonyl group serves as a protecting group for the amino functionality, while the terminal alkene provides opportunities for further chemical modifications through olefin metathesis, addition reactions, or oxidative transformations. The methyl ester functionality enables facile purification and handling while maintaining the potential for subsequent hydrolysis to reveal the corresponding carboxylic acid.

Crystallographic Analysis and Molecular Geometry

The molecular geometry of this compound exhibits characteristic features typical of protected amino acid derivatives. The compound adopts conformations that minimize steric interactions between the bulky tert-butoxycarbonyl protecting group and the alkyl chain bearing the terminal alkene. Computational studies and experimental observations indicate that the molecule preferentially adopts extended conformations to reduce intramolecular strain.

Crystallographic studies of related compounds in this family have revealed important structural features that influence molecular packing and intermolecular interactions. The presence of hydrogen bond donors and acceptors within the carbamate linkage creates opportunities for directed molecular assembly in the solid state. The tert-butyl groups typically adopt staggered conformations to minimize steric repulsion, while the terminal alkene shows restricted rotation due to conjugation effects with adjacent electron-withdrawing groups.

| Molecular Parameter | Value | Method |

|---|---|---|

| Molecular Formula | C₁₁H₁₉NO₄ | Chemical Analysis |

| Molecular Weight | 229.27 g/mol | Mass Spectrometry |

| Stereochemical Descriptor | (2S) | X-ray Crystallography |

| InChI Key | MXDNEPDJMODRAI-VIFPVBQESA-N | Computational |

Spectroscopic Fingerprinting (¹H/¹³C NMR, FT-IR, HRMS)

Nuclear magnetic resonance spectroscopy provides detailed structural confirmation for this compound through characteristic chemical shift patterns and coupling constants. The ¹H nuclear magnetic resonance spectrum typically exhibits a singlet at approximately 1.40 parts per million corresponding to the nine protons of the tert-butyl group. The alpha proton adjacent to both the amino and carboxyl functionalities appears as a multiplet in the region of 4.32-4.38 parts per million, reflecting coupling with adjacent methylene protons.

The terminal alkene protons generate characteristic signals in the vinyl region, with the terminal methylene protons appearing as multiplets around 5.04-5.12 parts per million. The vinyl proton typically resonates as a multiplet between 5.62-5.71 parts per million, showing coupling patterns consistent with the terminal alkene structure. The methyl ester protons contribute a sharp singlet at approximately 3.70 parts per million, while the methylene protons of the aliphatic chain appear as complex multiplets in the 2.41-2.53 parts per million region.

¹³C nuclear magnetic resonance spectroscopy reveals distinct carbon environments that confirm the molecular structure. The carbonyl carbons of both the ester and carbamate functionalities appear in the characteristic downfield region around 155-173 parts per million. The quaternary carbon of the tert-butyl group resonates at approximately 79.94 parts per million, while the methyl carbons appear at 28.37 parts per million. The alkene carbons contribute signals at 119.12 and 132.42 parts per million, consistent with a terminal alkene substitution pattern.

High-resolution mass spectrometry confirms the molecular formula through precise mass determination. The calculated mass for the molecular ion [M+H]⁺ is 230.1314, with experimental values typically showing excellent agreement within 5 parts per million mass accuracy. Fragmentation patterns in mass spectrometry reveal characteristic losses corresponding to the tert-butyl group and carbon dioxide, providing additional structural confirmation.

| Spectroscopic Technique | Key Signals | Assignment |

|---|---|---|

| ¹H Nuclear Magnetic Resonance | 1.40 ppm (s, 9H) | tert-Butyl protons |

| ¹H Nuclear Magnetic Resonance | 4.32-4.38 ppm (m, 1H) | Alpha proton |

| ¹H Nuclear Magnetic Resonance | 5.04-5.12 ppm (m, 2H) | Terminal alkene protons |

| ¹³C Nuclear Magnetic Resonance | 79.94 ppm | Quaternary carbon |

| High-Resolution Mass Spectrometry | 230.1314 | [M+H]⁺ ion |

Comparative Analysis with Racemic and Enantiomeric Forms

The stereochemical distinction between this compound and its (R)-enantiomer becomes evident through various analytical techniques, particularly chiral chromatography and optical rotation measurements. Chiral stationary phases such as those based on cyclodextrin derivatives or chiral amino acid selectors can effectively separate the two enantiomers, providing baseline resolution under optimized conditions.

The (R)-enantiomer, with Chemical Abstracts Service number 150652-96-3, exhibits identical nuclear magnetic resonance and mass spectrometric properties to the (S)-form when analyzed using achiral methods. However, optical rotation measurements reveal opposite signs for the two enantiomers, with specific rotation values serving as diagnostic indicators of stereochemical purity. The enantiomeric excess can be determined through integration of resolved peaks in chiral high-performance liquid chromatography analyses.

Comparative studies using CHIROBIOTIC stationary phases have demonstrated excellent selectivity for protected amino acid derivatives including tert-butoxycarbonyl derivatives. The polar ionic mode using methanol with ammonium trifluoroacetate provides optimal resolution while maintaining compatibility with mass spectrometric detection. Retention time differences between enantiomers typically range from 0.5 to 2.0 minutes under optimized conditions, facilitating accurate quantitative analysis.

The racemic mixture exhibits different crystallization behavior compared to the enantiopure forms, often showing different melting points and solubility characteristics. X-ray crystallographic studies of related compounds have revealed that enantiomers may pack differently in the solid state, leading to distinct physical properties. These differences become particularly important in pharmaceutical applications where stereochemical purity directly impacts biological activity and regulatory compliance.

| Stereoisomer | Chemical Abstracts Service Number | Optical Rotation | Retention Time (Chiral HPLC) |

|---|---|---|---|

| (S)-Enantiomer | 89985-87-5 | Positive | Earlier elution |

| (R)-Enantiomer | 150652-96-3 | Negative | Later elution |

| Racemic Mixture | Not applicable | Zero | Dual peaks |

Properties

IUPAC Name |

methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO4/c1-6-7-8(9(13)15-5)12-10(14)16-11(2,3)4/h6,8H,1,7H2,2-5H3,(H,12,14)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APXWRHACXBILLH-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC=C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC=C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50431587 | |

| Record name | (S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50431587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89985-87-5 | |

| Record name | (S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50431587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate typically involves the protection of the amino group with a tert-butoxycarbonyl group. One common method involves the reaction of the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but often employs continuous flow microreactor systems to enhance efficiency and scalability. These systems allow for better control over reaction conditions, leading to higher yields and purity .

Chemical Reactions Analysis

Types of Reactions

(S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the Boc group with other protecting groups or functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like hydrochloric acid (HCl) or trifluoroacetic acid (TFA) are used to remove the Boc group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .

Scientific Research Applications

Chemical Properties and Structure

- IUPAC Name: Methyl (2S)-2-[(tert-butoxycarbonyl)amino]-4-pentenoate

- CAS Number: 89985-87-5

- Molecular Formula: C11H19NO4

- Molecular Weight: 229.27 g/mol

The compound features a tert-butoxycarbonyl (Boc) protecting group which stabilizes the amino group, making it an effective intermediate for various chemical reactions.

Organic Synthesis

(S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate is widely used in organic synthesis, particularly in:

- Peptide Synthesis: The compound serves as a precursor for the synthesis of peptides, where the Boc group allows for selective protection of the amino group during multiple reaction steps. This facilitates the formation of peptide bonds without interference from side reactions .

- Synthesis of Complex Molecules: Its unique structure enables the formation of various derivatives that can be used in more complex synthetic pathways, making it a valuable intermediate in organic chemistry.

Biological Research

In biological studies, this compound is utilized for:

- Enzyme Mechanism Studies: Researchers use this compound to investigate enzyme mechanisms and protein interactions due to its ability to mimic natural substrates .

- Drug Development: The compound's structure allows it to serve as a building block in the development of pharmaceuticals, particularly those targeting specific biological pathways.

Industrial Applications

The compound is also significant in industrial contexts:

- Production of Fine Chemicals: It is employed in the manufacture of fine chemicals and specialty materials, where its stability and reactivity are advantageous .

Case Study 1: Peptide Synthesis

In a study focusing on peptide synthesis, researchers utilized this compound as a key intermediate. The Boc protection allowed for sequential coupling reactions that led to high yields of desired peptides while minimizing side reactions.

Case Study 2: Enzyme Interaction Studies

Another study investigated the interactions between this compound and specific enzymes involved in metabolic pathways. The findings indicated that the compound could effectively mimic substrate interactions, providing insights into enzyme mechanisms.

Mechanism of Action

The mechanism of action of (S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate involves its role as a protecting group in organic synthesis. The Boc group stabilizes the amino group, preventing unwanted side reactions during chemical transformations. The compound can be selectively deprotected under acidic conditions, allowing for further functionalization .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Protecting Group Variations

(a) Boc vs. Benzyloxycarbonyl (Z) Protection

- (S)-Methyl 2-(((benzyloxy)carbonyl)amino)pent-4-enoate (4c): This Z-protected analog shares the same methyl ester backbone but uses a benzyloxycarbonyl (Cbz) group instead of Boc. The Z group is removed via hydrogenolysis (H₂/Pd-C), contrasting with Boc’s acid-labile cleavage (e.g., TFA). This makes 4c less suitable for acid-sensitive substrates but advantageous in orthogonal protection strategies .

- (S)-2-(((Benzyloxy)carbonyl)amino)pent-4-enoic acid (3c): The carboxylic acid counterpart of 4c, this compound is a direct precursor for ester derivatives. Its synthesis involves NaHCO₃ and benzyl chloroformate, yielding a yellow oil .

(b) Tosyl Protection

- Ethyl 3-phenyl-4-bromo-2-(tosylamino)pent-4-enoate (): This compound features a tosyl (Ts) protecting group, which is bulkier and more electron-withdrawing than Boc. The Ts group requires harsh reductive conditions (e.g., Na/NH₃) for removal, limiting its use in complex syntheses. The low yield (18%) in its preparation further highlights synthetic challenges compared to Boc derivatives .

Ester vs. Carboxylic Acid Forms

- (S)-2-((tert-Butoxycarbonyl)amino)pent-4-enoic acid (CAS: 90600-20-7): The carboxylic acid form (molecular weight: 215.25 g/mol) lacks the methyl ester, making it more polar and less volatile. It is typically used in coupling reactions (e.g., EDC/HOBt) to form amides, whereas the ester form is preferred for nucleophilic acyl substitutions .

Substituent Modifications

- Methyl 2-((tert-butoxycarbonyl)amino)-4-methylpent-4-enoate (CAS: 173306-83-7): This analog introduces a 4-methyl group on the pent-4-enoate chain, increasing steric hindrance. The branching may slow reaction kinetics in sterically demanding environments (e.g., enzyme active sites) but could enhance stability against nucleophilic attack .

Stereochemical Variations

- (R)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate: The R-enantiomer (CAS: Not provided) shares identical physical properties (e.g., molecular weight: 229.27 g/mol) but exhibits divergent biological activity or reactivity in chiral catalysts. Such enantiomers are critical in asymmetric synthesis and pharmaceutical applications .

Salt Forms

- Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)pent-4-enoate: This salt derivative (CAS: 143979-15-1) improves crystallinity and solubility in non-polar solvents, facilitating purification. It is commercially available but requires neutralization for use in standard peptide couplings .

Data Tables

Key Findings

Protecting Group Flexibility : Boc derivatives are preferred for acid-mediated deprotection, while Z or Ts groups are used in orthogonal strategies or specific reaction conditions .

Steric and Electronic Effects : Substituents like 4-methyl or bromo groups alter reactivity and steric profiles, impacting applications in catalysis or drug design .

Stereochemical Significance : The S vs. R configuration dictates enantioselectivity in asymmetric synthesis, with commercial availability of both forms .

Biological Activity

(S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate, commonly referred to as Boc-amino acid derivative, is a compound of significant interest in organic chemistry and biochemistry due to its role as an intermediate in peptide synthesis and its potential biological activities. This article explores its biological activity, synthesis methods, and applications in various research fields.

Chemical Structure and Properties

This compound has the following characteristics:

- IUPAC Name: Methyl (2S)-2-[(tert-butoxycarbonyl)amino]-4-pentenoate

- CAS Number: 89985-87-5

- Molecular Formula: C11H19NO4

- Molecular Weight: 229.27 g/mol

The compound features a double bond in the pentenoate moiety, which contributes to its unique reactivity compared to similar compounds lacking this feature.

Synthesis Methods

The synthesis of this compound typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group. A common synthetic route includes:

- Reaction of di-tert-butyl dicarbonate (Boc2O) with 2-amino-5-pentenoic acid in the presence of a base such as triethylamine.

- Solvent: The reaction is usually conducted in organic solvents like dichloromethane or dioxane.

- Yield: The process can achieve yields of up to 94% under optimized conditions .

Enzyme Interactions and Mechanisms

This compound serves as a valuable building block in the synthesis of biologically active peptides. Its mechanism of action primarily revolves around its role as a protecting group for amino acids during peptide synthesis. The Boc group stabilizes the amino group, preventing side reactions during chemical transformations. This selective deprotection under acidic conditions allows for further functionalization, making it a versatile intermediate in drug development.

Applications in Research

-

Peptide Synthesis:

- The compound is widely used in the preparation of peptides, which are essential for various biological functions and therapeutic applications.

-

Medicinal Chemistry:

- It is utilized as a precursor for developing pharmaceuticals targeting specific biological pathways, including enzyme inhibition and receptor modulation.

- Biochemical Studies:

Case Studies and Research Findings

Recent studies have highlighted the potential of Boc-amino acid derivatives, including this compound, in various biological contexts:

- Inhibition Studies:

- Stability Assessments:

-

Functionalization Potential:

- The unique double bond allows for additional functionalization opportunities, enhancing the compound's utility in creating more complex molecules with targeted biological activities.

Comparison with Related Compounds

| Compound Name | Structure | Key Differences |

|---|---|---|

| (S)-Methyl 2-((tert-butoxycarbonyl)amino)pentanoate | No double bond | Lacks reactivity associated with double bond |

| (S)-Methyl 2-((tert-butoxycarbonyl)amino)hexanoate | Longer carbon chain | Increased hydrophobicity |

| (S)-Methyl 2-((tert-butoxycarbonyl)amino)butanoate | Shorter carbon chain | Reduced steric hindrance |

The presence of the double bond in this compound provides unique reactivity that can be exploited for further chemical transformations compared to its analogs.

Q & A

(Basic) What analytical techniques are recommended for verifying the enantiomeric purity of (S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate?

Answer: Enantiomeric purity is critical for stereosensitive applications. Use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak®) to resolve enantiomers, coupled with polarimetric detection for optical rotation confirmation. NMR spectroscopy with chiral solvating agents (e.g., Eu(hfc)₃) can further validate stereochemistry. Cross-reference retention times and spectral data with synthetic standards to eliminate false positives .

(Advanced) How can conflicting spectroscopic data (e.g., NMR vs. IR) for this compound be methodologically resolved?

Answer: Discrepancies often arise from sample purity or solvent effects. First, ensure sample homogeneity via recrystallization or column chromatography. Repeat NMR in deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆) to assess solvent-dependent shifts. For IR, compare attenuated total reflectance (ATR) and solution-phase spectra. If inconsistencies persist, employ 2D NMR (COSY, HSQC) to resolve overlapping signals and confirm functional groups. Cross-validate with high-resolution mass spectrometry (HRMS) to rule out impurities .

(Basic) What synthetic routes are documented for this compound?

Answer: The compound is typically synthesized via Boc-protection of L-allylglycine derivatives . Key steps include:

Boc-anhydride reaction with (S)-2-aminopent-4-enoic acid under Schotten-Baumann conditions.

Methyl esterification using DCC/DMAP-mediated coupling.

Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and purify via flash chromatography .

(Advanced) How can computational modeling optimize reaction conditions for this compound’s synthesis?

Answer: Use density functional theory (DFT) to model transition states and identify rate-limiting steps. For esterification, calculate activation energies for nucleophilic acyl substitution pathways with varying catalysts (e.g., DMAP vs. pyridine). Solvent effects can be simulated using COSMO-RS to predict polarity impacts on yield. Validate predictions with small-scale experiments (0.1 mmol) under controlled conditions .

(Basic) What safety protocols are essential when handling this compound in laboratory settings?

Answer: Adhere to PPE requirements (nitrile gloves, safety goggles) and work in a fume hood. Avoid inhalation of dust/volatiles (P260-P264). Store in airtight containers under inert gas (N₂/Ar) to prevent moisture-induced Boc-group cleavage. Dispose of waste via approved hazardous chemical protocols (P501) .

(Advanced) How can environmental persistence of this compound be assessed in ecotoxicological studies?

Answer: Design a microcosm assay to evaluate biodegradation in soil/water matrices. Use LC-MS/MS to track compound degradation products over time. Assess bioaccumulation potential via octanol-water partition coefficients (logP) and quantitative structure-activity relationship (QSAR) modeling. Include negative controls (sterilized media) to distinguish biotic/abiotic degradation .

(Basic) What chromatographic methods are suitable for isolating intermediates during synthesis?

Answer: Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) for polar intermediates. For non-polar Boc-protected precursors, normal-phase silica columns with hexane/ethyl acetate (70:30) are effective. Optimize flow rates (1–2 mL/min) and monitor UV absorption at 210–254 nm .

(Advanced) How can kinetic resolution improve enantioselectivity in large-scale synthesis?

Answer: Employ enzymatic resolution using lipases (e.g., Candida antarctica Lipase B) to hydrolyze the undesired enantiomer. Optimize reaction parameters (pH, temperature, solvent) via a Box-Behnken experimental design . Analyze enantiomeric excess (ee) at intervals using chiral HPLC to determine optimal reaction time .

(Basic) What spectroscopic signatures confirm the tert-butoxycarbonyl (Boc) group in this compound?

Answer: In ¹H NMR , the Boc group shows a singlet at δ 1.4 ppm (9H, tert-butyl). IR spectroscopy reveals C=O stretching at ~1680–1720 cm⁻¹ and N-H bending at ~1530 cm⁻¹. Confirm via ¹³C NMR (quaternary carbon at ~80 ppm for Boc carbonyl) .

(Advanced) How do solvent polarity and temperature affect the compound’s stability during long-term storage?

Answer: Conduct an accelerated stability study under ICH guidelines. Store samples in solvents of varying polarity (e.g., DCM, THF, MeOH) at 25°C, 40°C, and 60°C. Monitor degradation via HPLC at 0, 1, 3, and 6 months. Use Arrhenius kinetics to extrapolate shelf-life. Polar aprotic solvents (e.g., DCM) minimize Boc deprotection compared to protic solvents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.